![molecular formula C25H23ClN6O2S B2752122 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-chlorophenyl)acetamide CAS No. 1223919-67-2](/img/no-structure.png)
2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities . The compound also contains a butoxyphenyl group and a chlorophenyl group, which could potentially influence its physical and chemical properties, as well as its biological activity.
Wissenschaftliche Forschungsanwendungen
Synthesis and Insecticidal Assessment
A study by Fadda et al. (2017) explored the synthesis of innovative heterocycles incorporating a thiadiazole moiety. These compounds were assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. The study detailed the synthesis process and provided insights into the potential applications of these heterocycles in developing new insecticidal agents (Fadda et al., 2017).
Antibacterial and Antifungal Activities
Hassan (2013) conducted research on the synthesis of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties. These compounds were evaluated for their antibacterial and antifungal activities, showing promising results against various Gram-negative and Gram-positive bacteria, as well as yeast-like fungi (Hassan, 2013).
Anticancer and Antimicrobial Activities
A study by Riyadh et al. (2013) detailed the synthesis of antipyrine-based heterocycles and assessed their anticancer and antimicrobial activities. The study highlights the potential of these compounds in therapeutic applications, particularly in targeting cancer cells and microbes (Riyadh et al., 2013).
Heteroaromatization and Antimicrobial Activity
Research by El-Agrody et al. (2001) focused on the heteroaromatization with 4-hydroxycoumarin to synthesize novel pyrano[2,3-d]pyrimidines, triazolo[1,5-c]pyrimidines, and other derivatives. Some of these synthesized compounds were tested for their antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (El-Agrody et al., 2001).
Wirkmechanismus
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol, which is synthesized from 4-butoxyaniline and 2-chloroacetyl chloride. The second intermediate is 2-chloro-N-(2-chlorophenyl)acetamide, which is synthesized from 2-chloroaniline and chloroacetyl chloride. These two intermediates are then coupled using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-chlorophenyl)acetamide.", "Starting Materials": [ { "name": "4-butoxyaniline", "amount": "1 equivalent" }, { "name": "2-chloroacetyl chloride", "amount": "1 equivalent" }, { "name": "2-chloroaniline", "amount": "1 equivalent" }, { "name": "chloroacetyl chloride", "amount": "1 equivalent" }, { "name": "N,N'-dicyclohexylcarbodiimide (DCC)", "amount": "1 equivalent" } ], "Reaction": [ { "step": "Synthesis of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol intermediate", "conditions": "4-butoxyaniline and 2-chloroacetyl chloride in the presence of a base such as triethylamine in a suitable solvent such as dichloromethane", "yield": "moderate to good yield" }, { "step": "Synthesis of 2-chloro-N-(2-chlorophenyl)acetamide intermediate", "conditions": "2-chloroaniline and chloroacetyl chloride in the presence of a base such as triethylamine in a suitable solvent such as dichloromethane", "yield": "moderate to good yield" }, { "step": "Coupling of the two intermediates to form the final product", "conditions": "The two intermediates are coupled using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine in a suitable solvent such as dichloromethane", "yield": "moderate to good yield" } ] } | |
CAS-Nummer |
1223919-67-2 |
Molekularformel |
C25H23ClN6O2S |
Molekulargewicht |
507.01 |
IUPAC-Name |
2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C25H23ClN6O2S/c1-2-3-14-34-18-10-8-17(9-11-18)21-15-22-24-28-29-25(31(24)12-13-32(22)30-21)35-16-23(33)27-20-7-5-4-6-19(20)26/h4-13,15H,2-3,14,16H2,1H3,(H,27,33) |
InChI-Schlüssel |
APQRQTVRVPKNJC-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=CC=C5Cl)C3=C2 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



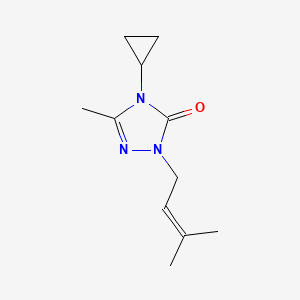
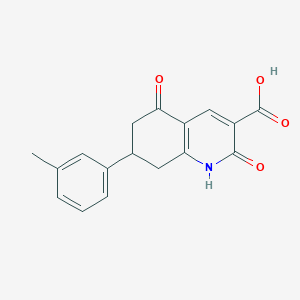

![6-Oxaspiro[3.5]non-7-en-9-one](/img/structure/B2752045.png)
![{5-amino-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B2752048.png)
![6-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-N-(3,4-dimethoxyphenethyl)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2752049.png)
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2752054.png)
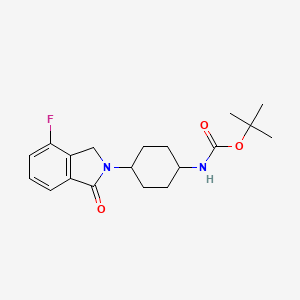
![N-(2-chlorobenzyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2752056.png)
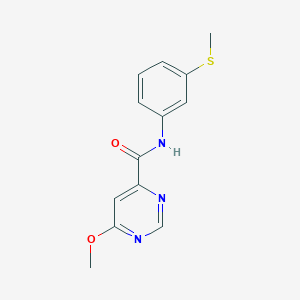
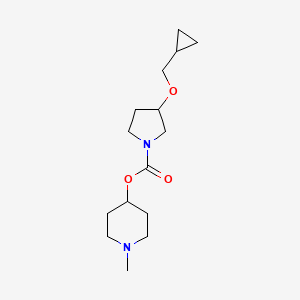
![N'-(3-Methylphenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide](/img/structure/B2752059.png)

